7-bromo-2-(1H-pyrazol-4-yl)quinoxaline
Description
Significance of Nitrogen-Containing Heterocycles in Chemical Research
Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom in addition to carbon atoms. These structural motifs are of paramount importance in chemical research for several reasons. They form the core framework of a vast number of natural products, including alkaloids, vitamins, and hormones. chemicalbook.com Furthermore, a significant percentage of pharmaceuticals contain nitrogen heterocyclic scaffolds, underscoring their role in drug design and development. The presence of nitrogen atoms in these rings imparts unique physicochemical properties, such as the ability to participate in hydrogen bonding and coordinate with metal ions, which are crucial for biological activity. chemicalbook.com
Overview of Quinoxaline (B1680401) Scaffolds in Synthetic and Medicinal Chemistry
The quinoxaline scaffold, a fused bicyclic system comprising a benzene (B151609) ring and a pyrazine (B50134) ring, is a privileged structure in medicinal chemistry. chemnet.com Quinoxaline derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. researchgate.netgoogle.com This versatility has led to their incorporation into a number of therapeutic agents. researchgate.net The synthetic accessibility and the ease with which the quinoxaline core can be functionalized have made it an attractive target for organic chemists seeking to develop novel compounds with tailored biological activities. researchgate.netgoogle.com
Overview of Pyrazole (B372694) Scaffolds in Synthetic and Medicinal Chemistry
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is another cornerstone of medicinal chemistry. researchgate.net The pyrazole ring is a key component in numerous approved drugs, demonstrating its value as a pharmacophore. nih.gov Pyrazole derivatives have been shown to possess a broad range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. nih.gov The ability of the pyrazole scaffold to act as a versatile building block in organic synthesis, coupled with its significant biological potential, has cemented its importance in the development of new therapeutic agents. researchgate.net
Rationale for Research on Fused Quinoxaline-Pyrazole Systems
The principle of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a well-established strategy in drug discovery. The goal is to create new chemical entities with potentially enhanced biological activity, improved selectivity, or a more favorable pharmacokinetic profile. Fused quinoxaline-pyrazole systems are a prime example of this approach. By integrating the distinct and often complementary properties of the quinoxaline and pyrazole rings, researchers aim to develop novel compounds with unique and potent biological effects. For instance, such hybrids have been investigated as inhibitors of various kinases, which are key targets in cancer therapy. ekb.eg
Scope and Academic Relevance of 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline Research
The specific compound, this compound, and its close analogs have garnered significant attention in recent years, primarily due to their role as key intermediates in the synthesis of targeted cancer therapies. Notably, the N-methylated version of this compound, 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline, is a crucial building block for the synthesis of erdafitinib. tandfonline.com Erdafitinib is a potent inhibitor of the fibroblast growth factor receptor (FGFR) and is an approved treatment for certain types of bladder cancer. nih.gov This direct link to a clinically important drug underscores the immense academic and industrial relevance of research into this class of compounds. The development of efficient and scalable synthetic routes to this compound and its derivatives is therefore a topic of considerable interest.
Structure
3D Structure
Properties
Molecular Formula |
C11H7BrN4 |
|---|---|
Molecular Weight |
275.10 g/mol |
IUPAC Name |
7-bromo-2-(1H-pyrazol-4-yl)quinoxaline |
InChI |
InChI=1S/C11H7BrN4/c12-8-1-2-9-10(3-8)16-11(6-13-9)7-4-14-15-5-7/h1-6H,(H,14,15) |
InChI Key |
TZCHMJYOHRFTPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N=C2C=C1Br)C3=CNN=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 7 Bromo 2 1h Pyrazol 4 Yl Quinoxaline and Analogues
Retrosynthetic Analysis of 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline
A retrosynthetic analysis of this compound reveals several logical disconnections to simplify the target molecule into readily available starting materials. The primary disconnection strategy involves breaking the C-C bond between the quinoxaline (B1680401) and pyrazole (B372694) rings. This leads to a 7-bromo-2-haloquinoxaline (a synthon for an electrophile) and a 4-metalated pyrazole derivative (a synthon for a nucleophile), suggesting a cross-coupling reaction as the key forward synthetic step.
A second key disconnection focuses on the formation of the quinoxaline ring itself. The most common approach for quinoxaline synthesis is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. This retrosynthetic step breaks the two C-N bonds of the pyrazine (B50134) ring within the quinoxaline system, leading to 4-bromo-1,2-phenylenediamine and a pyrazole-containing 1,2-dicarbonyl precursor.
Further simplification of the pyrazole-containing precursor can be envisioned by disconnecting the pyrazole ring, which is often constructed via the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. This leads to even simpler, acyclic starting materials.
An alternative retrosynthetic approach for the quinoxaline ring involves the cyclization of a suitably substituted aniline (B41778) derivative, such as a 4-bromo-2-nitroaniline (B116644), which can be reduced and then cyclized to form the quinoxaline core. This strategy offers a different set of precursors and reaction conditions.
Classical and Modern Approaches to Quinoxaline Ring Formation
The formation of the quinoxaline ring is a cornerstone of this synthesis, with a rich history of classical methods and a growing number of modern, more efficient techniques.
The most traditional and widely used method for quinoxaline synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. sapub.orgencyclopedia.pubnih.gov This reaction is typically carried out in an acidic or alcoholic solvent and proceeds via a diimine intermediate which then cyclizes and aromatizes. For the synthesis of this compound, this would involve the reaction of 4-bromo-1,2-phenylenediamine with a pyrazole-4-yl-substituted 1,2-dicarbonyl compound.
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Product | Yield |
| o-phenylenediamine | Benzil | Glycerol/Water | 90°C, 4-6 min | 2,3-Diphenylquinoxaline | 85-91% |
| o-phenylenediamine | Hydroxyl ketone | I₂/DMSO | Room Temp, 12 h | Substituted quinoxaline | 80-90% |
| o-phenylenediamine | Benzil | Cerium (IV) ammonium (B1175870) nitrate/Water | Room Temp, 20 min | 2,3-Diphenylquinoxaline | up to 98% |
This table presents examples of condensation reactions for the synthesis of quinoxaline derivatives.
An alternative strategy for constructing the quinoxaline ring involves the cyclization of appropriately substituted anilines. A common precursor for this approach is a 2-nitroaniline (B44862) derivative. The nitro group can be reduced to an amino group, followed by an intramolecular or intermolecular cyclization to form the quinoxaline system. For instance, a 4-bromo-2-nitroaniline can be reacted with a precursor that introduces the second nitrogen and the rest of the pyrazine ring, followed by reductive cyclization to yield the 7-bromoquinoxaline core. This method provides a different entry point to the quinoxaline scaffold, potentially avoiding the need for sensitive 1,2-dicarbonyl compounds. sapub.orgnih.govnih.gov
| Starting Material | Reagents | Conditions | Product |
| N-(2-alkynyl)anilines | ICl, I₂, Br₂, PhSeBr | Mild conditions | 3-Halo-, selenium-, and sulfur-containing quinolines |
| 2-nitroaniline | Hydrazine hydrate, 1,2-dicarbonyl compounds | Graphene oxide catalyst | Substituted quinoxalines |
This table illustrates examples of cyclization reactions from substituted anilines to form quinoline (B57606) and quinoxaline derivatives.
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoxalines to reduce the environmental impact of chemical processes. ijirt.orgnih.govresearchgate.net These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources.
Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and often improving yields. researchgate.netnih.govudayton.edu Reactions are typically carried out in solvent-free conditions or in green solvents like water or ethanol. Similarly, ultrasound irradiation has been shown to promote the synthesis of quinoxalines efficiently under mild conditions. researchgate.netnih.gov
The use of recyclable catalysts, such as solid-supported acids or metal nanoparticles, is another key aspect of green quinoxaline synthesis. nih.govchim.it These catalysts can be easily recovered and reused, minimizing waste and cost. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, also contribute to a greener process by reducing the need for purification of intermediates. nih.gov
| Green Method | Reactants | Catalyst/Conditions | Advantages |
| Microwave-assisted | o-phenylenediamine, 1,2-dicarbonyls | Solvent-free or green solvents | Rapid, high yields, energy efficient |
| Ultrasound-assisted | o-phenylenediamine, 1,2-dicarbonyls | Mild conditions | High purity, enhanced reaction rates |
| Recyclable Catalyst | o-phenylenediamine, 1,2-dicarbonyls | Solid acid, nanoparticles | Catalyst reuse, waste reduction |
This table summarizes green chemistry approaches for the synthesis of quinoxalines.
Strategies for Pyrazole Moiety Introduction and Functionalization
The synthesis of 1H-pyrazol-4-yl precursors is essential for their subsequent incorporation into the quinoxaline structure. Two common and versatile precursors are pyrazole-4-carbaldehydes and pyrazol-4-ylboronic acids or their esters.
Pyrazole-4-carbaldehydes can be synthesized through the Vilsmeier-Haack reaction of hydrazones. chemmethod.comnih.govsemanticscholar.orgnih.gov This reaction involves the formylation of a hydrazone using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which generates the Vilsmeier reagent. The resulting pyrazole-4-carbaldehyde can then be used to build the quinoxaline ring through condensation with 4-bromo-1,2-phenylenediamine, where the aldehyde serves as part of the 1,2-dicarbonyl equivalent.
Pyrazol-4-ylboronic acids and their pinacol (B44631) esters are highly valuable reagents for cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netsci-hub.segoogle.com These can be prepared from 4-halopyrazoles via lithiation followed by reaction with a borate (B1201080) ester. The resulting boronic acid or ester can then be coupled with a 7-bromo-2-haloquinoxaline to form the target C-C bond.
| Precursor Type | Synthetic Method | Key Reagents | Application |
| Pyrazole-4-carbaldehyde | Vilsmeier-Haack reaction | Hydrazone, POCl₃, DMF | Condensation with o-phenylenediamine |
| Pyrazol-4-ylboronic acid/ester | Lithiation-borylation | 4-Halopyrazole, n-BuLi, Borate ester | Suzuki-Miyaura cross-coupling |
This table outlines the synthesis and application of key 1H-pyrazol-4-yl precursors.
C-C Coupling Methodologies for Quinoxaline-Pyrazole Linkage
The formation of the carbon-carbon bond linking the quinoxaline and pyrazole rings is a pivotal step in the synthesis of the target compound. Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile tools for achieving this transformation. nih.gov
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a premier method for forging C-C bonds between aromatic systems. researchgate.netmdpi.com This reaction typically involves the coupling of an organoboron species, such as a boronic acid or its ester, with an organohalide in the presence of a palladium catalyst and a base. mdpi.com For the synthesis of pyrazolyl-quinoxalines, this strategy can be employed by coupling a pyrazole boronic acid derivative with a halogenated quinoxaline, or vice versa.
One documented route involves the reaction of 7-Bromo-2-chloroquinoxaline (B184729) with 1-Methyl-4-pyrazole boronic acid pinacol ester, demonstrating the feasibility of this approach. chemicalbook.com The reactivity of Csp2–halogen bonds in such cross-coupling reactions generally follows the order C-I > C-Br >> C-Cl, which allows for selective couplings. nih.gov The success of the Suzuki-Miyaura reaction is highly dependent on the choice of catalyst, base, and solvent. Modern palladium precatalysts, often employing bulky phosphine (B1218219) ligands like XPhos, have shown high efficacy in coupling nitrogen-rich heterocyles. nih.govrsc.org
Table 1: Typical Conditions for Suzuki-Miyaura Cross-Coupling of Heterocycles
| Component | Examples | Purpose | Source |
|---|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, XPhos Pd G2 | Catalyzes the C-C bond formation | mdpi.comrsc.orgresearchgate.net |
| Ligand | XPhos, PPh₃ | Stabilizes the palladium center and facilitates the catalytic cycle | nih.govrsc.org |
| Base | K₃PO₄, K₂CO₃ | Activates the organoboron species and neutralizes acid formed | mdpi.comnih.gov |
| Solvent | Dioxane/H₂O, Toluene (B28343), DMF | Solubilizes reactants and influences reaction rate and yield | mdpi.comnih.gov |
| Temperature | 60-110 °C | Provides energy to overcome the activation barrier | nih.gov |
Other Transition Metal-Catalyzed Coupling Reactions
Beyond the Suzuki-Miyaura reaction, a variety of other transition metal-catalyzed couplings are instrumental in organic synthesis and can be adapted for the quinoxaline-pyrazole linkage. eie.gr These methods provide alternative pathways that may offer advantages in terms of substrate scope, functional group tolerance, or reaction conditions.
Heck Reaction : This palladium-catalyzed reaction forms a C-C bond between an organohalide and an alkene. nih.gov It could potentially be used to introduce an alkenyl-pyrazole which is then converted to the pyrazole ring.
Sonogashira Coupling : This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper complexes. nih.gov An alkynyl-quinoxaline intermediate could be synthesized and subsequently cyclized to form the pyrazole ring.
Iron and Manganese Catalysis : In the quest for more sustainable and economical methods, catalysts based on earth-abundant metals like iron and manganese have gained prominence. sci-hub.se Iron-catalyzed cross-coupling reactions and manganese-pincer complex-catalyzed dehydrogenative couplings represent emerging strategies for the synthesis of quinoxalines and other N-heterocycles. sci-hub.seacs.org These methods often proceed through different mechanisms than their palladium-catalyzed counterparts and can offer unique reactivity. sci-hub.se
Directed Synthesis of this compound
The targeted synthesis of this compound can be efficiently achieved through a multi-step sequence starting from readily available precursors. This approach allows for precise control over the molecular architecture.
Stepwise Synthesis from 4-bromo-2-nitroaniline Precursors
The general pathway is as follows:
Substitution : 4-bromo-2-nitroaniline is reacted with a suitable pyrazole-containing electrophile, such as 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone, to form a key intermediate. google.com
Reduction and Cyclization : The nitro group of the intermediate is reduced to an amino group, which then undergoes an intramolecular cyclization reaction to form the quinoxaline ring. google.com A notable method employs metal indium and hydrochloric acid to achieve this reductive cyclization in a single step. google.com
This stepwise process provides a reliable method for the preparation of the target compound and its analogues, suitable for large-scale production. google.com
Preparation of Key Intermediates
The success of the directed synthesis hinges on the efficient preparation of key intermediates. Starting from 4-bromo-2-nitroaniline, a crucial intermediate is formed via a substitution reaction.
For a closely related analogue, 1-(1-methyl-1H-pyrazol-4-yl)-2-[(4-bromo-2-nitro)phenylamino]ethanone is prepared by reacting 4-bromo-2-nitroaniline with 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone. google.com This reaction is typically performed by heating the two starting materials in a suitable solvent, such as water, to facilitate the nucleophilic substitution of the bromine on the ethanone (B97240) moiety by the amino group of the aniline. google.com
Optimization of Reaction Conditions and Reagents (Solvents, Temperature, Catalysts)
Optimizing reaction conditions is paramount for maximizing yield, minimizing side products, and ensuring process efficiency. For the synthesis of this compound and its analogues, each step requires careful tuning of parameters. researchgate.netresearchgate.net
For the initial substitution reaction , various solvents can be employed, including methanol, ethanol, isopropanol, acetonitrile, or water. The temperature for this step is typically in the range of 50-150 °C. google.com
The subsequent reductive cyclization step is particularly sensitive to conditions. The choice of reducing agent and solvent system is critical. A reported method utilizes indium metal in the presence of hydrochloric acid. google.com
Table 2: Optimization Parameters for the Reductive Cyclization Step
| Parameter | Condition/Reagent | Effect | Source |
|---|---|---|---|
| Solvent | Methanol, ethanol, isopropanol, toluene, tetrahydrofuran, dioxane, DMF, water | Influences solubility, reaction rate, and side reactions | google.com |
| Temperature | 50-150 °C | Affects reaction kinetics; higher temperatures can increase rate but may lead to decomposition | google.com |
| Reagents | Indium (2-3 equivalents), Hydrochloric acid (4-6 equivalents) | Indium acts as the reducing agent for the nitro group, while HCl facilitates the reaction and subsequent cyclization | google.com |
The optimal conditions for a similar synthesis involved refluxing in water at 100-110 °C for 3-4 hours, which resulted in a 90% yield of the final product after purification. google.com The selection of non-polar solvents like toluene or THF has also been found to be effective in similar heterocyclic syntheses, sometimes even without the need for anhydrous conditions. nih.gov
Synthesis of Structurally Related this compound Derivatives
The synthesis of derivatives based on the this compound scaffold is crucial for developing new compounds with tailored properties. Methodologies have been established that allow for precise chemical modifications at two key locations: the pyrazole ring's nitrogen atom and various positions on the quinoxaline core.
The secondary amine (N-H) within the pyrazole ring of this compound serves as a prime site for introducing a variety of substituents. This functionalization, primarily achieved through N-alkylation, is a common strategy to modify the compound's physicochemical properties.
The synthesis of N-substituted derivatives, such as 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline, has been well-documented. chemicalbook.comchemnet.comchemicalbook.comsun-shinechem.com One prominent method involves a Suzuki coupling reaction between 7-bromo-2-chloroquinoxaline and a pre-functionalized pyrazole, such as 1-methyl-4-pyrazole boronic acid pinacol ester. chemicalbook.com
More general approaches to N-alkylation of pyrazoles involve the deprotonation of the N-H group with a suitable base, followed by reaction with an alkylating agent. researchgate.net The choice of base and solvent system is critical for achieving high yields and controlling regioselectivity (i.e., substitution at the N-1 versus the N-2 position of the pyrazole ring). Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3). beilstein-journals.org Studies on related azole heterocycles show that factors like steric hindrance from adjacent substituents can significantly influence the site of alkylation. beilstein-journals.org For instance, microwave-assisted synthesis under solvent-free conditions using sodium hydrogen carbonate has been reported as a highly efficient and environmentally friendly method for the N-alkylation of pyrazoles. researchgate.net
| Reaction Type | Reagents & Conditions | Key Features | Reference |
|---|---|---|---|
| Specific N-Methylation (via Coupling) | 7-Bromo-2-chloroquinoxaline + 1-Methyl-4-pyrazole boronic acid pinacol ester; Palladium catalyst | Forms the N-methylated derivative directly. | chemicalbook.com |
| General N-Alkylation | Pyrazole substrate, Alkyl halide, Base (e.g., NaH, K2CO3) in a solvent (e.g., DMF, THF) | A versatile method for introducing various alkyl groups. Regioselectivity can be a challenge. | beilstein-journals.org |
| Microwave-Assisted N-Alkylation | Pyrazole substrate, Alkylating agent, NaHCO3; Solvent-free, Microwave irradiation | Reported to be a rapid, high-yield, and eco-friendly method. | researchgate.net |
The quinoxaline core of the title compound presents multiple avenues for structural modification to produce a diverse range of analogues. The foundational synthesis of the quinoxaline ring system itself, typically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, allows for the incorporation of various substituents from the outset. nih.govresearchgate.net For instance, using 4-bromo-o-phenylenediamine is a key step in forming the 7-bromo-quinoxaline skeleton. nih.gov
Once the core is formed, further modifications can be made:
Nucleophilic Aromatic Substitution (SNAr): Starting with precursors like 7-bromo-2-chloroquinoxaline, the chlorine atom at the C-2 position is activated towards displacement by various nucleophiles. nih.govmanchesterorganics.com This allows for the introduction of amino, alkoxy, or thioether groups, significantly expanding the chemical diversity of the derivatives.
Cross-Coupling Reactions: The bromine atom at the C-7 position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations. These reactions enable the formation of new carbon-carbon or carbon-nitrogen bonds, attaching aryl, alkyl, or amino moieties to the quinoxaline ring.
N-Oxide Formation: The nitrogen atoms within the quinoxaline ring can be oxidized to form quinoxaline 1,4-dioxides. mdpi.com The Beirut reaction is a classical method for achieving this transformation, which can alter the electronic properties and biological activity profile of the molecule. researchgate.netmdpi.com
Side-Chain Elaboration: Functional groups attached to the quinoxaline ring can be further elaborated. For example, hydrazinyl-quinoxalines can be reacted with aldehydes or ketones to form hydrazone derivatives, introducing additional complexity and functionality. nih.govnih.gov
| Modification Strategy | Typical Precursor | Reagents | Resulting Structure | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | 7-Bromo-2-chloroquinoxaline | Amines, Alcohols, Thiols | 2-Amino, 2-Alkoxy, or 2-Thioether derivatives | nih.gov |
| Core Synthesis Variation | Substituted o-phenylenediamine | 1,2-Dicarbonyl compounds | Quinoxaline with various substituents on the benzene (B151609) ring | researchgate.net |
| N-Oxidation | 7-Bromo-2-(pyrazolyl)quinoxaline | Oxidizing agents (e.g., peroxy acids) | Quinoxaline 1,4-dioxide derivative | mdpi.com |
| Side-Chain Derivatization | 6-Bromo-2-chloro-3-hydrazinylquinoxaline | Aldehydes/Ketones | Quinoxaline-hydrazone derivatives | nih.gov |
The transition from laboratory-scale synthesis to large-scale production for industrial or extensive research purposes requires protocols that are not only high-yielding but also economical, safe, and environmentally considerate. For derivatives of this compound, scalable synthetic routes have been developed.
A patented method for the large-scale preparation of the N-methyl derivative, 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline, highlights a practical approach for industrialization. google.com This process begins with readily available starting materials and proceeds through a sequence of robust unit reactions. The key steps are:
Substitution: Reaction of 4-bromo-2-nitroaniline with 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone.
Reduction & Cyclization: A reduction of the nitro group to an amine, followed by an intramolecular cyclization reaction, directly forms the quinoxaline ring system.
This synthetic pathway is advantageous for large-scale production due to its use of inexpensive raw materials and its design for convenience, speed, and environmental friendliness. google.com The reaction conditions, including solvents like ethanol, methanol, or toluene, and temperatures ranging from 50-150 °C, are well-suited for standard industrial equipment. google.com
Furthermore, cross-coupling reactions, such as the Suzuki reaction mentioned for synthesizing the N-methyl derivative from 7-bromo-2-chloroquinoxaline and a boronic ester, are widely recognized for their scalability and reliability in pharmaceutical manufacturing. chemicalbook.com Their tolerance of a wide range of functional groups and consistently high yields make them a preferred method for the large-scale synthesis of complex molecules.
| Protocol Feature | Description | Significance for Scalability | Reference |
|---|---|---|---|
| Starting Materials | Begins with 4-bromo-2-nitroaniline. | Utilizes commercially available and economical raw materials. | google.com |
| Key Reactions | Sequential substitution, reduction, and cyclization. | Robust and well-understood chemical transformations suitable for large reactors. | google.com |
| Process Conditions | Uses common industrial solvents and a controlled temperature range (50-150 °C). | Ensures the process is manageable, safe, and reproducible on a large scale. | google.com |
| Overall Advantage | Described as rapid, convenient, economical, and environmentally friendly. | Meets key criteria for modern industrial chemical synthesis. | google.com |
Chemical Transformations and Reactivity Profiling of 7 Bromo 2 1h Pyrazol 4 Yl Quinoxaline
Reactivity of the Quinoxaline (B1680401) Ring System
The quinoxaline ring in 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline is the primary site for several key transformations, including electrophilic and nucleophilic aromatic substitutions, as well as oxidation and reduction reactions. The regiochemical outcomes of these reactions are dictated by the directing effects of the existing substituents.
Electrophilic Aromatic Substitution Patterns
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reagent/Reaction | Predicted Major Products | Rationale |
| HNO₃/H₂SO₄ (Nitration) | 5-nitro, 6-nitro, and 8-nitro derivatives | The quinoxaline ring is deactivated. Substitution is directed by the bromo group (ortho, para) and influenced by the deactivating effect of the pyrazine (B50134) ring. |
| Br₂/FeBr₃ (Bromination) | 5-bromo, 6-bromo, and 8-bromo derivatives | Similar to nitration, substitution is expected at the less deactivated positions of the benzene (B151609) ring. |
Nucleophilic Aromatic Substitution at the Bromine Position
The bromine atom at the 7-position of the quinoxaline ring is susceptible to nucleophilic aromatic substitution, particularly through transition metal-catalyzed cross-coupling reactions. This position allows for the introduction of a wide variety of functional groups, making it a key handle for molecular diversification.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C7-position. For example, the Suzuki-Miyaura coupling of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline with various boronic acids or esters can introduce aryl, heteroaryl, or vinyl substituents. chemicalbook.com Similarly, the Buchwald-Hartwig amination allows for the formation of C-N bonds with a wide range of amines. researchgate.netnih.gov
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions at the C7-Position
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Ref. |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Water | 7-Aryl-2-(1H-pyrazol-4-yl)quinoxaline | rsc.orgmdpi.com |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 7-(Amino)-2-(1H-pyrazol-4-yl)quinoxaline | researchgate.netnih.gov |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 7-Alkynyl-2-(1H-pyrazol-4-yl)quinoxaline |
Note: The table provides representative conditions for these reaction types on similar bromo-substituted heterocyclic systems, as specific examples on this compound are not extensively reported in public literature.
A patent for the synthesis of a related compound, 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline, describes a Suzuki-type coupling between a dihaloquinoxaline and a pyrazoleboronic acid ester to form the C2-pyrazole bond, followed by further transformations. chemicalbook.com This highlights the utility of such cross-coupling strategies in building complex molecules based on this scaffold.
Oxidation and Reduction Pathways
The quinoxaline ring system can undergo both oxidation and reduction, offering pathways to further functionalized derivatives.
Oxidation: The nitrogen atoms of the quinoxaline ring can be oxidized to form N-oxides. ipp.pt The use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a common method for this transformation. researchgate.netrsc.org Depending on the stoichiometry of the oxidant, either the mono-N-oxide or the di-N-oxide can be obtained. The presence of the electron-donating pyrazole (B372694) ring may influence the regioselectivity of the N-oxidation.
Reduction: The pyrazine ring of the quinoxaline system can be reduced to yield 1,2,3,4-tetrahydroquinoxaline (B1293668) derivatives. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) in the presence of a Lewis acid or in acidic media. researchgate.net The reduction is generally regioselective for the pyrazine ring, leaving the benzene and pyrazole rings intact.
Table 3: Plausible Oxidation and Reduction Reactions of this compound
| Reaction | Reagent | Product |
| N-Oxidation | m-CPBA (1 eq.) | This compound 1-oxide and 4-oxide mixture |
| N-Oxidation | m-CPBA (excess) | This compound 1,4-dioxide |
| Reduction | NaBH₄ / Acetic Acid | 7-bromo-2-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoxaline |
Reactivity of the Pyrazole Ring System
The pyrazole moiety attached to the quinoxaline core also exhibits characteristic reactivity, primarily centered around the acidic N-H proton and the potential for functionalization at the nitrogen atoms.
Protonation and Deprotonation Behavior of 1H-Pyrazole
The 1H-pyrazole ring contains an acidic proton on one of the nitrogen atoms. The acidity of this proton is influenced by the electron-withdrawing nature of the attached quinoxaline ring system. Deprotonation can be readily achieved using a suitable base, such as sodium hydride or potassium carbonate, to generate the corresponding pyrazolate anion. mdpi.com This anion is a potent nucleophile and can participate in various substitution reactions.
Functionalization at Pyrazole Nitrogen
The deprotonated pyrazolate anion is a versatile intermediate for the introduction of various functional groups at the pyrazole nitrogen. N-alkylation and N-acylation are common transformations that can be achieved by reacting the pyrazolate with appropriate electrophiles.
N-Alkylation: Reaction of the pyrazolate with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents results in the formation of N-alkylated pyrazole derivatives. researchgate.net The regioselectivity of alkylation on unsymmetrical pyrazoles can be influenced by steric and electronic factors. In the case of the 4-substituted pyrazole in the title compound, alkylation can occur at either of the two nitrogen atoms, potentially leading to a mixture of regioisomers.
N-Acylation: Similarly, N-acylation can be accomplished by treating the pyrazolate with acylating agents such as acid chlorides or anhydrides. This reaction provides a route to N-acyl pyrazole derivatives, which can serve as protecting groups or as precursors for further synthetic manipulations.
Table 4: Representative N-Functionalization Reactions of the Pyrazole Moiety
| Reaction Type | Reagent | Base | Product |
| N-Alkylation | Methyl Iodide | K₂CO₃ | Mixture of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline and 7-bromo-2-(2-methyl-2H-pyrazol-4-yl)quinoxaline |
| N-Acylation | Acetyl Chloride | Et₃N | Mixture of N1- and N2-acetylated products |
A patent describes the synthesis of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline, indicating that selective N-methylation of the pyrazole ring is a feasible and documented transformation. google.com
Intermolecular and Intramolecular Reaction Mechanisms
Cycloaddition reactions are powerful tools for the construction of cyclic compounds. In the context of this compound, both the quinoxaline and pyrazole moieties can potentially participate in such transformations, particularly 1,3-dipolar cycloadditions. wikipedia.orgyoutube.com
The electron-deficient nature of the quinoxaline ring system makes it a potential dipolarophile, capable of reacting with 1,3-dipoles. For instance, quinoxalinium N-ylides can be generated and trapped in situ with dipolarophiles like alkenes to form pyrrolo[1,2-a]quinoxalines. rsc.org While the pyrazine ring of the quinoxaline is the reactive component, the reaction of this compound with a 1,3-dipole would likely involve this part of the molecule. DFT studies on the 1,3-dipolar cycloaddition of nitrilimines with benzo-condensed diazines, such as quinoxaline, indicate that these reactions are plausible. unipa.it
Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions with Related Heterocycles
| Reactant 1 | Reactant 2 | Product Type | Reference |
| Quinoxalinium N-ylide | Acrylonitrile | Pyrrolo[1,2-a]quinoxaline | rsc.org |
| Sydnone | Alkyne | Pyrazole | acs.org |
| Nitrile Imine | Alkyne | Pyrazole | youtube.com |
Condensation reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds. For this compound, the most probable site for condensation reactions would be a functional group introduced onto the pyrazole ring, such as a carbaldehyde. Pyrazole-4-carbaldehydes are known to undergo condensation with a variety of nucleophiles. researchgate.netumich.edu
For instance, a derivative, 1,3-diphenylpyrazole-4-carboxaldehyde, readily undergoes condensation with acetophenone (B1666503) derivatives, active methylene (B1212753) compounds, hydrazines, and anilines. ekb.eg Similarly, pyrazole-4-carbaldehydes can react with amines and hydrazines to form the corresponding imines and hydrazones. These reactions are typically catalyzed by acids or bases. One-pot multicomponent reactions involving pyrazole-4-carbaldehydes, for example with an acetophenone and an amine, can lead to the formation of more complex heterocyclic systems. nih.gov
Therefore, if this compound were to be functionalized with a formyl group on the pyrazole ring, it would be expected to exhibit similar reactivity, providing a pathway to a diverse range of derivatives.
Table 2: Representative Condensation Reactions of Pyrazole-4-carbaldehydes
| Pyrazole Reactant | Condensing Agent | Product Type | Reference |
| 1,3-Diphenylpyrazole-4-carboxaldehyde | Acetophenone | Chalcone | ekb.eg |
| Pyrazole-4-carbaldehyde | Aryl hydrazine (B178648) | Hydrazone | ekb.eg |
| Pyrazole-4-carbaldehyde | Malononitrile | Knoevenagel adduct | nih.gov |
Transition Metal-Catalyzed Transformations
The bromine atom at the 7-position of the quinoxaline ring is a prime site for modification via transition metal-catalyzed cross-coupling reactions. These reactions are among the most powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. eie.gr
The bromo-substituent on the quinoxaline ring allows for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions. eie.gr
The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nrochemistry.comwikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly versatile for the formation of aryl-aryl bonds. For this compound, a Suzuki coupling would enable the introduction of a wide range of aryl or heteroaryl substituents at the 7-position.
The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.org This would allow for the introduction of vinyl groups at the 7-position of the quinoxaline core. Intramolecular Heck reactions are also valuable for the synthesis of fused ring systems. rsc.org
The Sonogashira coupling is the reaction of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. libretexts.orgwikipedia.org This reaction is a reliable method for the synthesis of aryl alkynes. Applying this to this compound would yield the corresponding 7-alkynyl derivative, which could be further elaborated. rsc.orguaeu.ac.ae
Table 3: Overview of Potential Cross-Coupling Reactions for Derivatization
| Reaction Name | Coupling Partner | Product Type | Catalyst System (Typical) |
| Suzuki-Miyaura | Boronic acid/ester | Biaryl | Pd(0) complex, base |
| Heck | Alkene | Substituted alkene | Pd(0) complex, base |
| Sonogashira | Terminal alkyne | Aryl alkyne | Pd(0) complex, Cu(I) salt, base |
Carbonylative coupling reactions involve the incorporation of a carbonyl group (CO) into an organic molecule, often using a transition metal catalyst. The 7-bromo substituent of the quinoxaline ring is amenable to such transformations.
Palladium-catalyzed carbonylative reactions of aryl bromides are well-established. bohrium.com These reactions can be used to synthesize ketones, amides, esters, and carboxylic acids. For example, a carbonylative Suzuki coupling would involve the reaction of this compound with a boronic acid and carbon monoxide to produce an aryl ketone. acs.org
Similarly, a carbonylative Heck reaction would introduce a carbonyl group adjacent to the newly formed double bond. bohrium.com The carbonylative Sonogashira reaction with a terminal alkyne and carbon monoxide would yield an alkynone, which is a versatile intermediate for the synthesis of various heterocyclic compounds. organic-chemistry.org These reactions provide a direct route to carbonyl-containing derivatives of the quinoxaline ring system, which are valuable for further synthetic transformations.
Table 4: Potential Carbonylative Coupling Reactions
| Reaction Type | Coupling Partner(s) | Product Type | Reference |
| Carbonylative Suzuki | Boronic acid, CO | Aryl ketone | acs.org |
| Carbonylative Heck | Alkene, CO | Chalcone-like structure | bohrium.com |
| Carbonylative Sonogashira | Terminal alkyne, CO | Alkynone | organic-chemistry.org |
Advanced Characterization Techniques and Computational Studies
Spectroscopic Analysis for Structural Elucidation
Spectroscopy is fundamental to confirming the molecular structure of 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline, with each method offering unique insights into its atomic composition and bonding arrangement.
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. While specific experimental data for this compound is not widely published, the expected chemical shifts and coupling patterns can be predicted based on the known electronic environments of the quinoxaline (B1680401) and pyrazole (B372694) ring systems.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton. The proton on the pyrazine (B50134) ring of the quinoxaline (H-3) would likely appear as a singlet in the downfield region (δ 9.0-9.5 ppm) due to the electron-withdrawing nature of the adjacent nitrogen atoms. The protons on the benzo- portion of the quinoxaline ring (H-5, H-6, H-8) would resonate between δ 7.5-8.5 ppm. Specifically, H-8 would likely be a doublet, H-6 a doublet of doublets, and H-5 a doublet, with coupling constants typical for ortho and meta relationships. The protons of the pyrazole ring are expected around δ 8.0-8.5 ppm, appearing as singlets. The N-H proton of the pyrazole would produce a broad singlet, potentially in the δ 13-14 ppm range.
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. Quinoxaline derivatives typically exhibit signals for their aromatic carbons between δ 125-155 ppm. rsc.orgrsc.org The carbon atoms directly attached to nitrogen (C-2 and C-3) would be significantly deshielded. The bromine-substituted carbon (C-7) would also show a characteristic shift. The pyrazole ring carbons would have distinct signals within the aromatic region.
2D-NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguous assignment.
COSY would confirm the connectivity of adjacent protons, for instance, between H-5 and H-6 on the quinoxaline ring.
HSQC would correlate each proton signal with its directly attached carbon atom.
HMBC would reveal long-range (2-3 bond) correlations, crucially linking the pyrazole and quinoxaline moieties, for example, by showing a correlation from the pyrazole protons to the quinoxaline C-2 carbon.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Quinoxaline H-3 | 9.0 - 9.5 (s) | 145 - 150 |
| Quinoxaline H-5 | 8.0 - 8.5 (d) | 128 - 132 |
| Quinoxaline H-6 | 7.7 - 8.0 (dd) | 130 - 135 |
| Quinoxaline H-8 | 8.1 - 8.6 (d) | 125 - 130 |
| Pyrazole H-3'/H-5' | 8.0 - 8.5 (s) | 135 - 140 |
| Pyrazole N-H | 13.0 - 14.0 (br s) | - |
| Quinoxaline C-2 | - | 150 - 155 |
| Quinoxaline C-7 | - | 120 - 125 |
| Other Aromatic C | - | 125 - 145 |
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (C₁₁H₇BrN₄), the exact mass can be calculated, and its mass spectrum would display a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes), with two peaks of nearly equal intensity (M⁺ and M⁺+2).
The fragmentation of quinoxalines often involves the loss of neutral molecules like HCN. rsc.org The pyrazole ring can also undergo characteristic fragmentation. A plausible fragmentation pathway for the title compound would involve initial loss of N₂ from the pyrazole ring, followed by the cleavage of HCN from the quinoxaline system.
Table 2: Expected Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₁₁H₇BrN₄ |
| Molecular Weight | ~287.11 g/mol |
| Isotopic Pattern | M⁺ and M⁺+2 peaks in ~1:1 ratio |
| Potential Fragments | [M-N₂]⁺, [M-HCN]⁺, [M-Br]⁺ |
Infrared spectroscopy is utilized to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared light, which correspond to bond vibrations. vscht.cz The IR spectrum of this compound is expected to show several characteristic absorption bands.
N-H Stretch: A moderate to broad absorption band between 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the pyrazole ring.
Aromatic C-H Stretch: Weak to medium sharp bands appearing just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹). researchgate.net
C=N and C=C Stretches: A series of medium to strong bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic rings of both the quinoxaline and pyrazole moieties. mdpi.com
C-Br Stretch: A weak to medium absorption in the fingerprint region, typically below 800 cm⁻¹, corresponding to the C-Br bond.
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (pyrazole) | 3200 - 3400 | Medium, Broad |
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| C=N / C=C Stretch (aromatic) | 1400 - 1650 | Medium-Strong |
| C-Br Stretch | < 800 | Medium |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. nih.gov Although a crystal structure for this compound has not been reported in the literature, this technique would offer invaluable information.
If a suitable crystal were obtained, the analysis would confirm the planarity of the quinoxaline system and determine the dihedral angle between the quinoxaline and pyrazole rings. tandfonline.com Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding involving the pyrazole N-H group and potential π-π stacking between the aromatic rings, which govern the crystal packing arrangement. royalsocietypublishing.org
Computational Chemistry for Mechanistic Insights and Properties Prediction
Computational methods, particularly Density Functional Theory (DFT), are employed to complement experimental data by providing insights into the electronic structure, reactivity, and properties of a molecule. tandfonline.com
DFT calculations can be used to optimize the molecular geometry of this compound and to compute its electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov
The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A larger energy gap generally implies higher stability and lower reactivity. DFT studies on similar quinoxaline derivatives have been used to successfully predict their electronic and optical properties. ias.ac.inacs.org
Table 4: Representative Data Obtainable from DFT Calculations
| Parameter | Significance |
| HOMO Energy (eV) | Electron-donating ability |
| LUMO Energy (eV) | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | Chemical reactivity and kinetic stability |
| Dipole Moment (Debye) | Molecular polarity |
| Electrostatic Potential Map | Prediction of reactive sites for electrophilic/nucleophilic attack |
Reaction Mechanism Elucidation via Computational Methods
A comprehensive search of scientific literature and chemical databases did not yield specific studies detailing the elucidation of reaction mechanisms for this compound using computational methods. While computational studies are common for quinoxaline and pyrazole derivatives in general, research focusing on the specific reaction pathways, transition states, and energy profiles for the synthesis or reactions of this particular compound is not publicly available at this time.
In a hypothetical scenario, computational approaches such as Density Functional Theory (DFT) could be employed to investigate its synthesis. For instance, the condensation reaction between a substituted o-phenylenediamine (B120857) and a pyrazole-containing dicarbonyl compound to form the quinoxaline ring could be modeled. Such a study would typically involve:
Geometry Optimization: Calculating the lowest energy structures of reactants, intermediates, transition states, and products.
Transition State Searching: Identifying the highest energy point along the reaction coordinate, which represents the kinetic barrier of the reaction.
Frequency Calculations: To confirm that optimized structures are true minima or transition states on the potential energy surface and to calculate thermodynamic properties.
These calculations would provide valuable data on the reaction's feasibility, kinetics, and thermodynamics, guiding the optimization of synthetic routes. However, it must be reiterated that such specific studies for this compound have not been found in the reviewed literature.
Molecular Dynamics Simulations (if applicable to conformational studies)
Similarly, there is a lack of published research applying molecular dynamics (MD) simulations to study the conformational landscape of this compound. MD simulations are a powerful technique for understanding the dynamic nature of molecules, including bond rotations and intermolecular interactions over time.
For a molecule like this compound, a key area for conformational study would be the rotation around the single bond connecting the pyrazole and quinoxaline rings. This rotation determines the relative orientation of the two heterocyclic systems, which can be crucial for its interaction with biological targets or its crystal packing.
A typical MD simulation study would involve:
System Setup: Placing the molecule in a simulation box, often with a solvent (e.g., water) to mimic physiological conditions.
Energy Minimization: Optimizing the initial geometry of the system to remove any steric clashes.
Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to equilibrate the system.
Production Run: Running the simulation for a significant length of time (nanoseconds to microseconds) to sample different conformations.
Analysis of the resulting trajectory would reveal the preferred dihedral angles between the two rings and the energy barriers for rotation. This information is valuable for understanding the molecule's flexibility and its potential binding modes. Despite the applicability and potential insights from such studies, specific MD simulation data for this compound is not available in the current body of scientific literature.
Role As a Synthetic Building Block in Complex Molecular Architectures
Integration of 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline into Multi-Ring Systems
The bromine atom at the 7-position is a key functional group for integrating the quinoxaline-pyrazole core into larger, fused, or poly-ring systems. This is primarily achieved through palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation. Methodologies such as the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions allow for the coupling of the 7-bromo-quinoxaline scaffold with a wide array of partners.
For instance, Suzuki coupling with various aryl or heteroaryl boronic acids can append new aromatic rings to the quinoxaline (B1680401) core. Similarly, Sonogashira coupling with terminal alkynes introduces acetylenic linkages, which can serve as handles for further transformations, including intramolecular cyclizations to form new fused rings. Research on analogous bromo-substituted azaheterocycles has demonstrated the successful application of these reactions to build complex fluorescent materials and other functional molecules. researchgate.net
Furthermore, the bromo-substituent can be a precursor for intramolecular cyclization reactions. By first substituting the bromine with a suitable chain containing a nucleophile, subsequent ring-closing reactions can yield novel tricyclic or tetracyclic fused systems. For example, studies on related bromo-aromatic precursors have shown that intramolecular C-H functionalization can lead to the formation of new, fused heterocyclic rings under transition metal-free conditions. nih.gov This strategy highlights the potential of this compound to serve as a direct precursor to complex, rigid molecular architectures.
Design and Synthesis of Advanced Quinoxaline-Pyrazole Hybrids
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery. This compound is an exemplary platform for creating such hybrids, leveraging the known biological significance of both the quinoxaline and pyrazole (B372694) moieties.
The synthesis of advanced hybrids from this building block involves targeted structural modifications at its key reactive sites. The synthesis of the closely related 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline itself demonstrates a key synthetic pathway: a Suzuki coupling reaction between 7-bromo-2-chloroquinoxaline (B184729) and 1-methyl-4-pyrazole boronic acid pinacol (B44631) ester. chemicalbook.com This foundational reaction can be adapted to introduce a wide variety of substituted pyrazoles onto the quinoxaline core.
Further modifications can be made to increase molecular complexity:
N-Alkylation/Arylation: The N-H of the pyrazole ring can be readily alkylated or arylated to introduce new substituents that can modulate solubility, steric properties, or biological activity.
Substitution at the Bromo Position: As discussed, the bromine atom is a versatile handle for introducing diverse functional groups via cross-coupling reactions, appending new aryl, alkyl, or amino groups to the quinoxaline ring system. researchgate.netbeilstein-journals.org
Functionalization of the Quinoxaline Ring: While less common, electrophilic or nucleophilic substitution on the quinoxaline ring itself can be explored to introduce additional functional groups, further increasing the molecular complexity.
The true power of this compound as a building block lies in its utility for generating large libraries of diverse analogues. By systematically varying the coupling partners in palladium-catalyzed reactions or the alkylating agents for the pyrazole nitrogen, chemists can produce a wide range of structurally related compounds from a single precursor.
This approach facilitates the exploration of structure-activity relationships (SAR). For example, a "hybrid pharmacophore" strategy can be employed where the quinoxaline-pyrazole core is linked to other heterocyclic systems known for their biological activity, such as oxadiazoles, to create entirely new classes of compounds. This method aims to combine the therapeutic effects of the individual scaffolds, potentially leading to improved efficacy or novel mechanisms of action.
Precursor in the Development of Targeted Organic Compounds
The ultimate goal of synthesizing complex molecules from this compound is often the development of compounds with specific functions, particularly as bioactive agents. The scaffold serves as a template for the rational design of molecules intended to interact with specific biological targets.
The quinoxaline-pyrazole scaffold has been rationally designed and investigated for its potential as an anticancer agent. This is based on the established roles of both quinoxaline and pyrazole derivatives in medicinal chemistry. Specifically, these hybrids have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein involved in tumor angiogenesis. The design hypothesis is that the quinoxaline-pyrazole structure can mimic the binding modes of known VEGFR-2 inhibitors, effectively blocking its activity and suppressing tumor growth.
In vitro studies of newly synthesized quinoxaline-pyrazole hybrids have demonstrated significant cytotoxic properties against various cancer cell lines. The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values, with lower values indicating higher potency.
| Compound Type | Target | Cell Line | Activity (IC₅₀/GI₅₀ in µM) | Reference |
|---|---|---|---|---|
| Quinoxaline-Pyrazole Hybrid (Compound 13) | VEGFR-2 | N/A | 0.045 | researchgate.net |
| Quinoxaline-Pyrazole Hybrid | Cytotoxicity | HCT-116 (Colon Cancer) | Various | researchgate.netresearchgate.net |
| Quinoxaline-Pyrazole Hybrid | Cytotoxicity | MCF-7 (Breast Cancer) | Various | researchgate.netresearchgate.net |
| 2-Substituted-Quinoxaline (Compound 4b) | Cytotoxicity | MCF-7 (Breast Cancer) | 4.08 | mdpi.com |
| Oxadiazole-Quinoxaline Hybrid (Compound 24) | Cytotoxicity | MCF-7 (Breast Cancer) | 1.85 | nih.gov |
The rationally designed molecules derived from this compound function as ligands that bind to macromolecular targets like enzymes and receptors. The design process is often supported by computational methods, such as molecular docking, which predict how a ligand will interact with the binding site of a target protein.
For example, in the context of kinase inhibition (e.g., VEGFR-2 or EGFR), docking studies can reveal key interactions, such as hydrogen bonds between the ligand and specific amino acid residues (e.g., cysteine, aspartate) in the enzyme's active site. These interactions are crucial for the ligand's inhibitory activity. The quinoxaline and pyrazole nitrogens are often key hydrogen bond acceptors or donors, anchoring the ligand in the binding pocket. By modifying the scaffold—for instance, by adding substituents via the bromine handle—these interactions can be fine-tuned to improve binding affinity and selectivity, leading to more potent and targeted therapeutic agents.
Emerging Research Frontiers and Future Perspectives
Novel Synthetic Methodologies for Quinoxaline-Pyrazole Frameworks
The synthesis of quinoxaline (B1680401) derivatives has traditionally relied on the condensation of o-phenylenediamines with α-dicarbonyl compounds. ipp.pt However, contemporary research is focused on developing more efficient and versatile methods. Recent advancements include one-pot syntheses, microwave-assisted reactions, and the use of recyclable catalysts, which offer significant improvements over classical procedures that often require high temperatures and strong acid catalysts. nih.gov
The construction of the pyrazole (B372694) ring itself has also seen considerable innovation. Modern approaches are moving beyond traditional cyclocondensation reactions to include 1,3-dipolar cycloadditions, which provide a high degree of regioselectivity and are amenable to a wider range of substrates. nih.gov For the specific assembly of quinoxaline-pyrazole frameworks, new methods are being explored, such as the sequential four-component reaction for the synthesis of pyrazoloquinolines, which can be performed under microwave irradiation to accelerate reaction times. mdpi.com Another promising route involves the Suzuki coupling reaction between a halogenated quinoxaline, such as 7-bromo-2-chloroquinoxaline (B184729), and a pyrazole boronic acid ester, like 1-methyl-4-pyrazole boronic acid pinacol (B44631) ester, to directly form the C-C bond between the two heterocyclic systems. chemicalbook.com
| Synthetic Method | Key Features | Reactants Example | Advantages |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | o-phenylenediamine (B120857), α-dicarbonyl compounds | Reduced reaction times, higher yields. nih.gov |
| One-Pot Synthesis | Multiple reaction steps are carried out in a single reactor. | 3-aminocrotononitrile, hydrazine (B178648), etc. | Increased efficiency, reduced waste. nih.govmdpi.com |
| 1,3-Dipolar Cycloaddition | Reaction of a dipole with a dipolarophile to form a five-membered ring. | Vinyl derivatives, nitrilimines | High regioselectivity. nih.gov |
| Suzuki Coupling | Palladium-catalyzed cross-coupling reaction. | 7-Bromo-2-chloroquinoxaline, Pyrazole boronic acid ester | Direct C-C bond formation, good functional group tolerance. chemicalbook.com |
Exploration of Undiscovered Reactivity Pathways
The quinoxaline-pyrazole scaffold is rich in chemical functionality, offering numerous avenues for further chemical exploration. The bromine atom at the 7-position of the quinoxaline ring is a key handle for post-synthetic modification via various cross-coupling reactions, allowing for the introduction of a wide array of substituents to modulate the molecule's properties. The pyrazole moiety, with its distinct nitrogen atoms, presents opportunities for N-alkylation or N-arylation, which can significantly influence the compound's biological activity and physical properties.
Future research will likely focus on exploiting the unique electronic nature of this fused heterocyclic system. For instance, the quinoxaline core can be oxidized to form mono- or di-N-oxides, which can alter its reactivity and biological profile. ipp.pt Furthermore, the development of novel catalytic systems could unlock new reaction pathways, such as C-H activation, enabling direct functionalization of the quinoxaline and pyrazole rings without the need for pre-installed activating groups. Investigating the photochemical and electrochemical behavior of 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline could also lead to the discovery of novel transformations and applications in materials science.
Development of Sustainable and Eco-Friendly Synthetic Routes
The principles of green chemistry are increasingly being integrated into the synthesis of quinoxaline derivatives to minimize environmental impact. ijirt.org A major focus is the replacement of hazardous solvents and toxic reagents with more benign alternatives. ekb.eg Methodologies utilizing green solvents like water, ionic liquids, or natural deep eutectic solvents (NADESs) have shown promise in affording high yields and simplifying product purification. ijirt.orgrsc.org
The use of reusable and non-toxic catalysts is another cornerstone of sustainable synthesis. benthamdirect.com Nanocatalysts, polymers, and various metal catalysts are being employed to develop environmentally friendly protocols. benthamdirect.com Energy-efficient techniques such as microwave and ultrasonic irradiation are also gaining traction as they can significantly reduce reaction times and energy consumption compared to conventional heating methods. ijirt.orgbenthamdirect.com The application of these green methodologies not only addresses environmental concerns but can also lead to more cost-effective and scalable synthetic processes. benthamdirect.com
| Green Chemistry Approach | Example | Benefit | Reference |
| Green Solvents | Water, Ionic Liquids, NADESs | Reduced toxicity, high biodegradability, easy product recovery. | ijirt.orgrsc.org |
| Reusable Catalysts | Nanocatalysts, Polymers | Minimized waste, cost-effective. | benthamdirect.com |
| Alternative Energy Sources | Microwave Irradiation, Ultrasonic Waves | Reduced energy consumption, shorter reaction times. | ijirt.orgbenthamdirect.com |
| Atom Economy | One-pot multi-component reactions | Maximizes the incorporation of reactant atoms into the final product. | nih.govmdpi.com |
Advanced Computational Modeling for Structure-Reactivity Correlations
Computational chemistry has emerged as a powerful tool for understanding the structural and electronic properties of complex molecules like this compound. eurasianjournals.com Techniques such as Density Functional Theory (DFT) provide detailed insights into molecular geometry, electronic structure, and spectroscopic properties, which can be correlated with experimental data. researchgate.net Molecular modeling, including docking studies, allows for the prediction of binding modes and affinities of pyrazole derivatives to biological targets, guiding the design of new therapeutic agents. eurasianjournals.comresearchgate.net
Molecular dynamics (MD) simulations can further elucidate the dynamic behavior and conformational flexibility of these molecules, which is crucial for understanding their interactions with biological systems. eurasianjournals.com These computational approaches are invaluable for establishing structure-activity relationships (SAR), where the effect of different substituents on the molecule's activity is systematically studied. nih.gov By predicting how structural modifications will affect reactivity and biological function, computational modeling can significantly accelerate the drug discovery process and reduce the need for extensive experimental screening. eurasianjournals.comnih.gov
Future Trajectories in Designing Complex Chemical Entities
The future design of complex chemical entities based on the quinoxaline-pyrazole framework will be heavily influenced by the integration of the aforementioned research frontiers. The development of novel, efficient, and sustainable synthetic methods will provide access to a broader range of derivatives with diverse substitution patterns. This expanded chemical space, coupled with a deeper understanding of the scaffold's reactivity, will enable the fine-tuning of molecular properties for specific applications.
Advanced computational modeling will play an increasingly predictive role, guiding the design of molecules with desired biological activities and physicochemical properties in silico before their synthesis. This data-driven approach will facilitate the creation of highly selective and potent compounds. The convergence of innovative synthesis, reactivity studies, green chemistry, and computational design will undoubtedly propel the development of next-generation molecules based on the this compound scaffold for a wide range of applications in medicine and materials science.
Q & A
Q. What are the established synthetic routes for 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline?
The compound is synthesized via condensation reactions. A novel method uses 4-bromobenzene-1,2-diamine and 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one in tetrahydrofuran with triethylene diamine (DABCO) as a catalyst, achieving moderate yields (50–70%) . Alternative routes involve o-phenylenediamine derivatives and benzyl groups under mild conditions, validated by NMR and HRMS for purity . Optimization of solvent choice (e.g., THF vs. DMF) and catalyst loading can improve yields.
Q. How is the structural characterization of this compound performed?
X-ray crystallography reveals bond lengths (e.g., C–Br: 1.901 Å) and dihedral angles between aromatic rings, confirming coplanarity critical for biological interactions . NMR (¹H/¹³C) identifies proton environments (e.g., pyrazole protons at δ 8.40 ppm) and coupling patterns . HPLC and mass spectrometry ensure purity (>98%) and molecular ion confirmation (e.g., [M+1]⁺ at m/z 341) .
Q. What biological activities are reported for this compound?
It exhibits inhibitory effects against non-small-cell lung cancer (NSCLC) cells via bromo-substitution enhancing steric and electronic interactions with kinase targets . Additional studies show antibacterial activity (MIC: 2–8 µg/mL against S. aureus) and potential antiviral activity against herpes simplex virus through ATPase modulation .
Advanced Research Questions
Q. How does bromo-substitution influence bioactivity compared to other halogens?
Bromo groups increase lipophilicity (LogP ~2.8) and improve binding to hydrophobic enzyme pockets, as shown in EGFR/COX-2 inhibition studies . Computational DFT analyses reveal bromine’s electron-withdrawing effects stabilize charge-transfer interactions in donor-acceptor polymers, reducing band gaps (e.g., 2.1 eV) for optoelectronic applications . Contrastingly, nitro groups exhibit lower metabolic stability in vivo .
Q. What computational strategies predict target interactions for quinoxaline derivatives?
Molecular docking (AutoDock Vina) and QSAR models prioritize compounds with pyrazole-quinoxaline scaffolds for kinase inhibition. For example, compound 2b in T. cruzi studies shows hydrogen bonding with TryR (ΔG = −9.2 kcal/mol) . MD simulations (>100 ns) assess binding stability, while DFT calculates frontier molecular orbitals to predict reactivity .
Q. How can synthetic yield and purity be optimized for scale-up?
Catalyst screening (e.g., DABCO vs. K₂CO₃) and solvent polarity adjustments reduce byproducts. For instance, THF increases regioselectivity vs. DMSO . Recrystallization in ethanol/water (3:1) improves purity to >99% . Reaction monitoring via TLC (hexane:EtOAc 7:3) ensures intermediate control .
Q. How to resolve contradictions in biological data across studies?
Discrepancies in IC₅₀ values (e.g., NSCLC vs. triple-negative breast cancer) may arise from cell line-specific expression of targets like c-MYC. Validate using isogenic cell models and orthogonal assays (e.g., Western blot for target protein knockdown) . Meta-analyses of crystallographic data (PDB) identify conserved binding motifs across homologous proteins .
Methodological Considerations
- Data Validation : Cross-reference NMR assignments with computed chemical shifts (GIAO method at B3LYP/6-311++G** level) .
- Biological Assays : Use ATP-lite assays for cytotoxicity and SPR for binding kinetics (KD calculations) .
- Synthetic Troubleshooting : Monitor exothermic reactions (e.g., condensation steps) via in-situ IR to prevent decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
